molecular formula C11H19NO3 B12602154 tert-Butyl (6-oxohex-4-en-1-yl)carbamate CAS No. 646062-88-6

tert-Butyl (6-oxohex-4-en-1-yl)carbamate

Cat. No.: B12602154
CAS No.: 646062-88-6
M. Wt: 213.27 g/mol
InChI Key: QQVSSIIOMQWLSW-UHFFFAOYSA-N
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Description

tert-Butyl (6-oxohex-4-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a hexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of tert-Butyl (6-hydroxyhexyl)carbamate: One common method involves the oxidation of tert-butyl (6-hydroxyhexyl)carbamate using reagents such as pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Oxidation with Sodium Hypochlorite: Another method involves the use of sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and potassium bromide (KBr) in dichloromethane and water.

Industrial Production Methods: Industrial production methods for tert-butyl (6-oxohex-4-en-1-yl)carbamate are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (6-oxohex-4-en-1-yl)carbamate can undergo further oxidation reactions to form more oxidized products.

    Reduction: The compound can be reduced to form tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl), TEMPO.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed:

    Oxidation: More oxidized carbamate derivatives.

    Reduction: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate.

    Substitution: Substituted carbamate derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (6-oxohex-4-en-1-yl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound can inhibit esterases and other enzymes by forming stable carbamate-enzyme complexes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (6-oxohex-4-en-1-yl)carbamate is unique due to its specific structure, which includes a hexenyl chain and a carbamate functional group. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

646062-88-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(6-oxohex-4-enyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,9H,4,6,8H2,1-3H3,(H,12,14)

InChI Key

QQVSSIIOMQWLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=CC=O

Origin of Product

United States

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